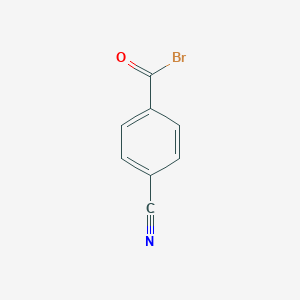

4-Cyanobenzoyl bromide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

151093-43-5 |

|---|---|

Molekularformel |

C8H4BrNO |

Molekulargewicht |

210.03 g/mol |

IUPAC-Name |

4-cyanobenzoyl bromide |

InChI |

InChI=1S/C8H4BrNO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H |

InChI-Schlüssel |

USTZLKAYDPJHOZ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C#N)C(=O)Br |

Kanonische SMILES |

C1=CC(=CC=C1C#N)C(=O)Br |

Synonyme |

Benzoyl bromide, 4-cyano- (9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

4-Cyanobenzoyl bromide CAS number search

The following technical guide details the identification, synthesis, and application of 4-Cyanobenzoyl bromide , distinguishing it from its common analogs.

Executive Summary

This compound is a highly reactive acyl bromide derivative used as an electrophilic building block in organic synthesis. It is frequently misidentified in commercial databases due to the ubiquity of its analogs: the benzyl bromide (alkylation agent) and the benzoyl chloride (acylation agent).

This guide provides the definitive CAS identification to prevent procurement errors, outlines the synthesis of the bromide from 4-cyanobenzoic acid for researchers requiring its enhanced reactivity, and details safety protocols for handling this moisture-sensitive lachrymator.

Chemical Identity & CAS Verification

The primary challenge in working with this compound is the high risk of database conflation. You must verify the CAS number and structure before procurement or synthesis.

The "Ghost" Compound vs. Commercial Analogs

While This compound exists, it is rarely stocked as a shelf-stable commodity due to its hydrolytic instability. It is often synthesized in situ or on-demand.

| Compound Name | Structure | CAS Number | Function | Status |

| This compound | NC-C₆H₄-COBr | 151093-43-5 | Acylation (High Reactivity) | Target (Rare/Lab-Scale) |

| 4-Cyanobenzoyl chloride | NC-C₆H₄-COCl | 6068-72-0 | Acylation (Standard) | Common Commercial Substitute |

| 4-Cyanobenzyl bromide | NC-C₆H₄-CH₂Br | 17201-43-3 | Alkylation | High Risk of Confusion |

Structural Decision Matrix

Use the following logic flow to ensure you have selected the correct chemical species for your reaction.

Figure 1: Decision matrix for selecting the correct 4-cyano derivative based on reaction mechanism.

Synthesis Protocol

Since this compound (CAS 151093-43-5) is not widely available, it is best prepared from the commercially available 4-cyanobenzoic acid. The bromide offers faster kinetics than the chloride in nucleophilic acyl substitutions, particularly with poor nucleophiles.

Reaction Scheme

4-Cyanobenzoic Acid + PBr₃

Materials

-

Precursor: 4-Cyanobenzoic acid (CAS 619-65-8)

-

Reagent: Phosphorus tribromide (PBr₃) (CAS 7789-60-8)

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

-

Atmosphere: Nitrogen or Argon (Strictly inert)

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round bottom flask and equip it with a magnetic stir bar, a reflux condenser, and a rubber septum. Flush with inert gas (N₂/Ar).

-

Dissolution: Charge the flask with 4-Cyanobenzoic acid (1.0 eq) and anhydrous DCM (0.5 M concentration). The acid may be sparingly soluble initially.

-

Addition: Cool the mixture to 0°C. Add PBr₃ (0.4 eq) dropwise via syringe. Note: PBr₃ is stoichiometric; 1 mol converts 3 mols of acid, but a slight excess is common.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. If the acid does not dissolve, heat to mild reflux (40°C for DCM, 80°C for Toluene) until evolution of HBr ceases and the solution becomes clear.

-

Isolation:

-

Method A (In Situ): If used immediately, the solution can be cannulated directly into the next reaction vessel (assuming the byproduct H₃PO₃ settles as a gum or is filtered off).

-

Method B (Isolation): Remove solvent under reduced pressure (rotary evaporator) under strictly anhydrous conditions. The product will solidify as a pale yellow/white solid.

-

-

Purification: Recrystallization is difficult due to hydrolysis sensitivity. Sublimation under high vacuum is the preferred purification method if necessary.

Figure 2: Synthesis workflow for the conversion of 4-cyanobenzoic acid to the acid bromide.

Physical Properties & Reactivity

Note: Experimental data for the bromide is scarce compared to the chloride. Values below are derived from structural analogs and computational models where experimental data is absent.

| Property | This compound | 4-Cyanobenzoyl Chloride (Ref) |

| Physical State | Solid (Low melting point) | Solid (mp 68-70 °C) |

| Color | White to pale yellow | White |

| Reactivity | High (Rapid hydrolysis) | Moderate |

| Lachrymator | Severe | Moderate |

| Storage | < -20°C, under Argon | Room Temp, Desiccated |

Why use the Bromide?

The C-Br bond in the acyl bromide is weaker and longer than the C-Cl bond in the chloride, making the carbonyl carbon significantly more electrophilic. This is critical when:

-

Nucleophile is weak: Reacting with electron-deficient anilines or sterically hindered alcohols.

-

Mild conditions required: Avoiding high temperatures that might degrade sensitive functional groups (like the nitrile).

Safety & Handling (MSDS Highlights)

Hazard Classification: Corrosive (Category 1B), Lachrymator.

-

Hydrolysis Hazard: Reacts violently with water/moisture to release Hydrogen Bromide (HBr) gas and 4-cyanobenzoic acid. HBr is highly corrosive to respiratory tissues.

-

PPE Requirements:

-

Respiratory: Work strictly in a fume hood.

-

Skin: Nitrile gloves (double gloving recommended) and lab coat.

-

Eyes: Chemical splash goggles.

-

-

Spill Management: Do not use water. Neutralize with solid sodium bicarbonate (NaHCO₃) or lime, then sweep up.

References

-

CAS Registry . Benzoyl bromide, 4-cyano- (CAS 151093-43-5).[1][2][3][4] American Chemical Society.

-

PubChem Database . 4-Cyanobenzoyl chloride (CAS 6068-72-0). National Center for Biotechnology Information.

-

ChemicalBook . 4-Cyanobenzyl bromide (CAS 17201-43-3).[5]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General protocol for Acid Bromide synthesis via PBr3).

Sources

- 1. Benzoyl bromide, 4-(bromomethyl) | CAS#:876-07-3 | Chemsrc [chemsrc.com]

- 2. Benzoyl bromide, 4-hydroxy- (9CI) | CAS#:151093-38-8 | Chemsrc [chemsrc.com]

- 3. 151093-43-5,Benzoyl bromide, 4-cyano- (9CI) [lookchemicals.com]

- 4. echemi.com [echemi.com]

- 5. 4-Cyanobenzyl Bromide | CAS 17201-43-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

molecular weight of 4-cyanobenzoyl bromide

This technical guide details the physicochemical profile, synthesis, and application of 4-cyanobenzoyl bromide , a specialized electrophile used in advanced organic synthesis.[1]

Precision Synthesis, Stoichiometry, and Reactivity Profiling

Executive Summary

this compound is a highly reactive acyl bromide intermediate (

PART 1: Physicochemical Profile[1][2]

Molecular Weight & Stoichiometry

For precise stoichiometric calculations in drug development and materials science (e.g., liquid crystal synthesis), the following mass values must be used.

| Parameter | Value | Context for Application |

| Average Molecular Weight | 210.03 g/mol | Use for bulk stoichiometry and reagent weighing.[1] |

| Monoisotopic Mass ( | 208.9476 Da | Primary peak for High-Resolution Mass Spectrometry (HRMS).[1] |

| Monoisotopic Mass ( | 210.9456 Da | Secondary isotope peak (approx.[1] equal intensity to |

| Molecular Formula | ||

| Elemental Analysis | C: 45.75%, H: 1.92%, Br: 38.05%, N: 6.67%, O: 7.62% | Theoretical composition for purity validation.[1] |

Critical Disambiguation (The "Benzyl" Trap)

A common error in procurement and database searching is confusing the acyl bromide with the alkyl bromide.[1]

-

Target Compound: This compound (Acyl Bromide).[1] Reactive functionality:

.[1] -

Common Imposter: 4-Cyanobenzyl Bromide (Alkyl Bromide, CAS: 17201-43-3).[1][2][3] Reactive functionality:

.

Warning: Do not use CAS 17201-43-3 for this application. That refers to the benzyl derivative, which has a molecular weight of ~196.04 g/mol and completely different reactivity (chemoselective alkylation vs. acylation).[1]

PART 2: Synthetic Pathways & Mechanistic Insight

Since this compound is rarely available as a shelf-stable commercial product due to its moisture sensitivity, it is best generated fresh from 4-cyanobenzoic acid.[1]

Synthesis Protocol (Acid to Acyl Bromide)

Reaction: Nucleophilic Acyl Substitution via Phosphorus Tribromide (

Reagents:

-

Substrate: 4-Cyanobenzoic acid (CAS: 619-65-8).[1]

-

Brominating Agent: Phosphorus Tribromide (

) or Oxalyl Bromide.[1] -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Suspend 10.0 mmol (1.47 g) of 4-cyanobenzoic acid in 20 mL of anhydrous DCM.

-

Activation: Cool the suspension to 0°C. Add catalytic DMF (2-3 drops) to facilitate the formation of the Vilsmeier-Haack-like intermediate if using oxalyl bromide, or proceed directly with

. -

Addition: Dropwise add

(4.0 mmol, 1.2 eq relative to acid functionality, noting stoichiometry of PBr3) or Oxalyl Bromide (12.0 mmol) under -

Reaction: Allow to warm to room temperature and stir for 3-4 hours. The suspension should clear as the acid converts to the soluble acid bromide.[1]

-

Isolation: Remove solvent and excess brominating agent under reduced pressure (high vacuum).[1] The residue is the crude this compound, typically a pale yellow solid/semi-solid.[1]

-

Note: Distillation is difficult due to high boiling point and potential decomposition; use crude for the next step immediately.[1]

-

Mechanistic Workflow Visualization

Caption: Conversion of 4-cyanobenzoic acid to this compound via activation and substitution.

PART 3: Reactivity & Applications

Why Bromide? (The Kinetic Advantage)

In drug discovery, the choice between 4-cyanobenzoyl chloride and bromide is dictated by the nucleophile's strength.[1]

-

Leaving Group Ability:

is a weaker base and better leaving group than -

Carbonyl Electrophilicity: The para-cyano group is strongly electron-withdrawing (

), pulling electron density from the benzene ring and, by extension, the carbonyl carbon.[1] Combined with the bromide, this creates a "super-electrophile" capable of reacting with sterically hindered or electron-poor nucleophiles that fail with the chloride.[1]

Key Transformations

-

Friedel-Crafts Acylation: Reaction with electron-rich aromatics (e.g., biphenyls) to form cyanobenzophenones (precursors to liquid crystals).[1]

-

Amidation: Reaction with weak amines (e.g., anilines with electron-withdrawing groups) where the acid chloride might require forcing conditions.[1]

PART 4: Analytical Characterization

To validate the synthesis of this compound, rely on the following spectral signatures.

Mass Spectrometry (MS)

The bromine atom provides a distinctive "twin peak" signature due to the natural abundance of

-

M+ Peak: ~209 Da[1]

-

M+2 Peak: ~211 Da[1]

-

Ratio: 1:1 intensity (Signature of mono-brominated compounds).[1]

Infrared Spectroscopy (FT-IR)

-

C=O Stretch (Acyl Bromide): 1800–1820

.[1] (Shifted to higher frequency compared to the acid ~1680 -

C≡N Stretch (Nitrile): ~2230

(Sharp, distinct).[1]

Analytical Logic Flow

Caption: Decision tree for validating the structural integrity of this compound.

PART 5: Handling & Stability

-

Moisture Sensitivity: High.[1] Hydrolyzes rapidly in moist air to release HBr (corrosive gas) and revert to 4-cyanobenzoic acid.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at <4°C.

-

Safety: The compound is a lachrymator and corrosive.[1][6] All operations must occur in a fume hood.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11953, 4-Cyanobenzoic acid.[1] (Precursor data).[1] Retrieved from [Link]

-

Adams, R., & Ulich, L. H. (1920). The Use of Oxalyl Chloride and Bromide for Producing Acid Chlorides, Acid Bromides or Acid Anhydrides.[1] Journal of the American Chemical Society, 42(3), 599–611.[1] (Foundational protocol for acid bromide synthesis). Retrieved from [Link][1]

-

Patai, S. (Ed.).[1][4] (1995). The Chemistry of Acyl Halides.[1] John Wiley & Sons.[1] (General reactivity profiles of acyl bromides vs chlorides).

Sources

- 1. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Cyanobenzyl Bromide | 17201-43-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 4-Cyanobenzyl bromide | 17201-43-3 | Benchchem [benchchem.com]

- 4. byjus.com [byjus.com]

- 5. youtube.com [youtube.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Introduction: The Significance of a Versatile Benzyl Halide

An In-Depth Technical Guide to the Physical Properties of para-Cyanobenzoyl Bromide

This technical guide provides a comprehensive examination of the physical properties of para-cyanobenzoyl bromide (4-cyanobenzyl bromide), a critical intermediate in the fields of pharmaceutical development, agrochemical synthesis, and materials science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data points to offer field-proven insights into how these properties dictate experimental design, handling procedures, and application success.

para-Cyanobenzoyl bromide (CAS No. 17201-43-3), with the molecular formula C₈H₆BrN, is a bifunctional organic compound featuring a reactive bromomethyl group and a polar cyano moiety on a benzene ring.[1][2] This unique structure makes it an exceptionally valuable building block in organic synthesis. The electrophilic benzylic bromide is highly susceptible to nucleophilic substitution, allowing for the facile introduction of the cyanobenzyl group into a wide array of molecular scaffolds.[3]

Its utility is prominently demonstrated in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of complex molecules, including conformationally restricted analogs of the anti-Pneumocystis carinii (PCP) drug, Pentamidine.[1][4] Furthermore, its application extends to agriculture as a postemergence herbicide and in the synthesis of specialized ligands for coordination chemistry.[1][5] A thorough understanding of its physical properties is therefore not merely academic but a prerequisite for its safe and effective use in any research or manufacturing setting.

Core Physicochemical Properties

The fundamental physical characteristics of para-cyanobenzoyl bromide are summarized below. These data points are critical for predicting the compound's behavior in various solvents, thermal conditions, and purification protocols.

| Property | Value | Source(s) |

| CAS Number | 17201-43-3 | [1][2][4] |

| Molecular Formula | C₈H₆BrN | [1][2][6] |

| Molecular Weight | 196.04 g/mol | [1][6][7] |

| Appearance | White to light yellow crystalline powder/solid | [1][2][4] |

| Melting Point | 113-118 °C | [1][2][4][7] |

| Boiling Point | 143 °C @ 12 mmHg; 135-137 °C @ 0.6 Torr | [1][2] |

| Density | ~1.51 g/cm³ | [2][7][8] |

| Solubility | Insoluble in water; Soluble in chloroform, methanol, ethanol, and ethyl acetate.[1][4][7] | [1][4][7] |

| Vapor Pressure | 0.00321 mmHg @ 25°C | [1][2][8] |

| Flash Point | 125.1 °C | [1][2][4] |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of para-cyanobenzoyl bromide. The key spectral features are derived directly from its molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides unambiguous structural information. The most characteristic signals are a singlet for the two benzylic protons (-CH₂Br) typically found around 4.5 ppm, and a set of two doublets in the aromatic region (typically 7.4-7.8 ppm) corresponding to the four protons on the para-substituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the benzylic carbon, the nitrile carbon, and the four unique aromatic carbons, confirming the carbon skeleton.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is a rapid method for functional group identification. A strong, sharp absorption band around 2220-2230 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) stretching vibration. The C-Br stretch appears in the fingerprint region, typically between 600-500 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine atom, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Public databases such as the NIST Chemistry WebBook and ChemicalBook provide reference spectra for this compound.[1][9]

Experimental Workflows for Property Determination

The trustworthiness of experimental data relies on robust and validated protocols. The following methodologies represent standard practices for characterizing a crystalline solid like para-cyanobenzoyl bromide.

Protocol 3.1: Melting Point Determination (Capillary Method)

Causality: The melting point is a highly sensitive indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid, while impurities depress and broaden the melting range. This protocol provides a self-validating check on material purity.

-

Sample Preparation: Finely crush a small amount of the crystalline para-cyanobenzoyl bromide on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small sample (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus (such as a Mel-Temp or Thiele tube).[10]

-

Heating: If the approximate melting point is known (~115 °C), heat the apparatus rapidly to about 100 °C.

-

Data Acquisition: Decrease the heating rate to 1-2 °C per minute. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Protocol 3.2: Spectroscopic Identity Confirmation

Causality: This workflow ensures that the material is structurally correct and free from significant impurities before its use in sensitive downstream applications like drug synthesis.

-

Sample Preparation (¹H NMR): Dissolve approximately 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[7] Transfer the solution to a 5 mm NMR tube.

-

NMR Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz).[7]

-

Sample Preparation (FT-IR): Prepare a potassium bromide (KBr) pellet by intimately grinding 1-2 mg of the compound with ~100 mg of dry, spectroscopy-grade KBr. Press the mixture into a translucent pellet using a hydraulic press.[7]

-

IR Acquisition: Record a background spectrum of a pure KBr pellet. Then, run the sample pellet to obtain the IR spectrum (typically 4000-400 cm⁻¹).[7]

-

Data Analysis: Compare the acquired spectra with reference data to confirm the structure and assess purity.

Visualization of Characterization Workflow

Caption: Workflow for the physical and spectroscopic characterization of para-cyanobenzoyl bromide.

Field Insights: The Impact of Physical Properties on Application

-

Solubility & Reaction Design: The compound's high solubility in polar aprotic solvents like DMF and insolubility in water is a cornerstone of its synthetic application.[7] This differential solubility allows for straightforward reaction setups in organic media, followed by aqueous workups where the product can be precipitated or extracted, simplifying purification.

-

Thermal Stability & Reactivity: With a melting point well above 100 °C and a high boiling point, the compound is thermally stable enough for reactions requiring heat.[1][2] However, as a benzyl bromide, it is a lachrymator and is reactive towards nucleophiles, including moisture. Its solid state at room temperature helps mitigate its vapor pressure and reduces inhalation risk compared to liquid analogs.[1][11]

-

Crystalline Nature & Storage: Being a crystalline solid, it is generally more stable and easier to handle than a liquid.[1][2] However, its reactivity necessitates storage under controlled conditions—refrigerated (0-5 °C), under an inert atmosphere, and protected from moisture—to prevent degradation via hydrolysis or other side reactions.[2][4][7]

Safety and Handling Protocols

para-Cyanobenzoyl bromide is a hazardous substance and must be handled with appropriate precautions.

-

Primary Hazards: The compound is classified as corrosive. It causes severe skin burns and eye damage (H314).[2][8] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled (H334).[8]

-

Required Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: All handling should be performed in a certified chemical fume hood. If there is a risk of dust generation, respiratory protection may be required.[8]

-

-

Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Ensure adequate ventilation.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored locked up and away from incompatible materials such as strong oxidizing agents and bases.[2][4][8]

By integrating a deep understanding of its physical properties with rigorous experimental and safety protocols, researchers can confidently and effectively leverage para-cyanobenzoyl bromide to advance their scientific objectives.

References

-

4-Cyanobenzyl bromide - LookChem. (n.d.). LookChem. Retrieved February 9, 2026, from [Link]

-

Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

-

4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]

-

4-Cyanobenzyl Bromide 98.0+%, TCI America™ | Fisher Scientific. (n.d.). Fisher Scientific. Retrieved February 9, 2026, from [Link]

-

CAS No : 17201-43-3 | Product Name : 4-Cyanobenzyl Bromide | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved February 9, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved February 9, 2026, from [Link]

- Method for preparing 4-cyano benzyl bromide - Google Patents. (n.d.). Google Patents.

Sources

- 1. Cas 17201-43-3,4-Cyanobenzyl bromide | lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. CAS 17201-43-3: 4-Cyanobenzyl bromide | CymitQuimica [cymitquimica.com]

- 4. 4-Cyanobenzyl bromide | 17201-43-3 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 4-Cyanobenzyl Bromide 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. 4-Cyanobenzyl bromide | 17201-43-3 | Benchchem [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. 4-Cyanobenzyl bromide(17201-43-3) 1H NMR spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

4-cyanobenzoyl bromide melting point and boiling point

Topic: 4-Cyanobenzoyl Bromide: Physicochemical Profile, Synthesis, and Application Guide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Part 1: Executive Summary & Critical Distinction

The "Ghost" Reagent: Distinguishing Benzoyl from Benzyl As a Senior Application Scientist, the first and most critical directive is to address a common nomenclature hazard in this chemical space. A search for "this compound" often yields data for 4-cyanobenzyl bromide (CAS 17201-43-3). These are fundamentally different electrophiles with distinct reactivities and safety profiles.

-

Target Molecule: This compound (Acid Bromide).[1]

-

Function: Acylating agent (introduces 4-cyanobenzoyl group).[2]

-

Reactivity: High (moisture sensitive).

-

Status: Often prepared in situ; commercial availability is limited compared to the chloride.

-

-

Common Conflation: 4-Cyanobenzyl bromide (Alkyl Bromide).

-

Function: Alkylating agent (introduces 4-cyanobenzyl group).

-

Reactivity: Moderate (lachrymator).

-

Status: Widely available solid (MP: 115–117 °C).

-

Operational Insight: Due to the high reactivity and hydrolytic instability of this compound, it is rarely isolated and stored for long periods. Consequently, well-curated experimental melting and boiling points are scarce in open literature, unlike its stable chloride analog. The data presented below synthesizes experimental values for the chloride with reliable predictive models for the bromide.

Part 2: Physicochemical Properties

The following table contrasts the well-characterized 4-cyanobenzoyl chloride with the This compound . In the absence of a specific experimental datasheet for the isolated bromide, values are derived from comparative halogen trends (Cl → Br shift) and structural analogs.

Table 1: Comparative Physicochemical Data

| Property | 4-Cyanobenzoyl Chloride (Experimental) | This compound (Predicted/Derived) |

| CAS Number | 6068-72-0 | Not widely listed (Deuterated: 177836407) |

| Structure | Cl-CO-C₆H₄-CN | Br-CO-C₆H₄-CN |

| Molecular Weight | 165.58 g/mol | 210.03 g/mol |

| Melting Point | 68 – 70 °C [1] | ~75 – 85 °C (Estimated) |

| Boiling Point | 110 °C @ 2 mmHg [1] | >130 °C @ 2 mmHg (Estimated) |

| Physical Form | White to beige crystalline powder | Off-white/yellowish solid (in situ) |

| Solubility | Soluble in DCM, Toluene, THF | Soluble in DCM, Toluene (Reacts with THF) |

| Stability | Moisture sensitive; store under Ar | Highly moisture sensitive; hydrolyzes rapidly |

*Note: Acid bromides typically exhibit higher melting and boiling points than their chloride counterparts due to the increased molecular weight and polarizability of the bromine atom, which enhances van der Waals interactions.

Part 3: Synthesis & Preparation Protocols

Because this compound is not a standard "shelf" reagent, it is best prepared fresh to ensure maximum acylation efficiency. Below are the two primary validated pathways for generating this intermediate.

Method A: The Thionyl Bromide Route (Preferred for Purity)

This method mimics the standard acid chloride synthesis but uses thionyl bromide. It is preferred because the byproducts (SO₂ and HBr) are gases, simplifying purification.

-

Reagents: 4-Cyanobenzoic acid (1.0 eq), Thionyl Bromide (SOBr₂, 1.2 eq).

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Catalyst: DMF (Dimethylformamide) - catalytic drop.

-

Procedure:

-

Suspend 4-cyanobenzoic acid in DCM under Argon.

-

Add catalytic DMF.

-

Add SOBr₂ dropwise at 0 °C.

-

Reflux for 2–4 hours until gas evolution ceases.

-

Isolation: Remove solvent and excess SOBr₂ under reduced pressure. The residue is the crude acid bromide, used directly without further purification.

-

Method B: The Phosphorus Tribromide Route (In Situ)

Ideal for smaller scales or when thionyl bromide is unavailable.

-

Reagents: 4-Cyanobenzoic acid (1.0 eq), PBr₃ (0.4 eq).

-

Procedure:

-

Mix acid and PBr₃ in toluene.

-

Heat to 70–80 °C for 3 hours.

-

Caution: The byproduct is phosphorous acid (H₃PO₃), which is a sticky solid/oil. Decant the supernatant (containing the acid bromide) for use.

-

Visual Workflow (Graphviz)

Figure 1: Synthetic pathways for the generation of this compound. Route A is preferred for cleaner isolation.

Part 4: Handling, Stability, and Safety

1. Hydrolytic Instability The Carbon-Bromine bond in the acyl group is weaker and longer than the Carbon-Chlorine bond. This makes the carbonyl carbon significantly more electrophilic but also renders the molecule hypersensitive to nucleophilic attack by water.

-

Observation: If the white solid turns yellow/orange and fumes upon opening, it has partially hydrolyzed to the acid and released HBr.

-

Protocol: Always handle in a glovebox or under a positive pressure of dry Argon/Nitrogen.

2. Reactivity vs. Chloride Why use the bromide?

-

Hard Nucleophiles: The bromide is a "harder" electrophile. It is superior for acylating electron-poor aromatics (Friedel-Crafts) or sterically hindered amines where the chloride fails or requires high heat.

-

Leaving Group Ability: Bromide is a better leaving group than chloride (pKa of HBr is approx -9 vs -7 for HCl), accelerating the rate of nucleophilic acyl substitution.

3. Safety Warning

-

Lachrymator: Like its benzyl analog, the acid bromide can be irritating to mucous membranes.

-

Corrosive: Hydrolysis releases HBr gas, which is corrosive to metal and tissue.

Part 5: References

-

ChemicalBook. (2024). 4-Cyanobenzoyl chloride Properties and Safety. Retrieved from

-

PubChem. (2024). 4-Cyanobenzoyl chloride Compound Summary. National Library of Medicine. Retrieved from

-

TCI Chemicals. (2024). Product Specification: 4-Cyanobenzoyl Chloride.[2] Retrieved from

-

Google Patents. (2010). Method for preparing 4-cyano benzyl bromide (Contextual synthesis reference). KR101088892B1. Retrieved from

Sources

solubility of 4-cyanobenzoyl bromide in organic solvents

An In-depth Technical Guide to the Solubility of 4-Cyanobenzoyl Bromide in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its bifunctional nature that allows for a wide range of chemical transformations.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe handling. This guide provides a comprehensive overview of the solubility profile of this compound, discusses the underlying chemical principles governing its solubility, and presents a validated experimental protocol for its determination. This document is intended for researchers, scientists, and drug development professionals who utilize this versatile reagent in their synthetic endeavors.

Introduction to this compound

This compound, also known as 4-(bromomethyl)benzonitrile, is a crystalline solid with the chemical formula C₈H₆BrN.[2] It possesses a unique structure featuring a benzene ring substituted with a cyano group and a bromomethyl group at the para position.[3] This arrangement confers a significant degree of reactivity, particularly in nucleophilic substitution reactions, making it a valuable building block in organic synthesis.[1][3] The presence of the polar cyano group and the reactive bromomethyl moiety dictates its solubility and stability in different solvent systems.[3]

Key Physicochemical Properties:

-

Appearance: White to off-white or light yellow crystalline powder.[2][4]

-

Molecular Weight: 196.05 g/mol .

-

Melting Point: 115-118 °C.

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its effective use in synthesis. While it is insoluble in water, it exhibits varying degrees of solubility in common organic solvents.[2][5] The polarity of the solvent, its ability to engage in hydrogen bonding, and its potential reactivity with the solute are all determining factors.

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in a range of organic solvents. It is important to note that for a reactive compound like this compound, "solubility" in protic solvents may also involve a chemical reaction over time.

| Solvent Class | Solvent | Solubility | Notes |

| Halogenated | Chloroform | Soluble[2][5] | A common solvent for reactions involving this compound. |

| Alcohols | Methanol | Soluble[2][5] | May react with the solute, especially with heating or prolonged contact. |

| Ethanol | Soluble (used for recrystallization)[1][4][6] | Reactivity is a consideration, similar to methanol. | |

| Isopropanol | Soluble (used for recrystallization)[6] | ||

| Butanol | Soluble (used for recrystallization)[6] | ||

| Ester | Ethyl Acetate | Soluble (used for recrystallization)[1][4][6] | A common solvent for purification. |

| Aromatic Hydrocarbon | Toluene | Soluble (used for recrystallization)[6] | |

| Aliphatic Hydrocarbons | Cyclohexane | Soluble (used for recrystallization)[6] | |

| n-Hexane | Soluble (used for recrystallization)[6] | ||

| Aqueous | Water | Insoluble[2][5] |

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." The presence of the polar cyano group allows for dipole-dipole interactions with polar solvents.[3] However, the overall molecule has significant nonpolar character due to the benzene ring, which contributes to its solubility in less polar solvents like toluene and cyclohexane.

In protic solvents such as alcohols, the solubility is also influenced by the potential for the solvent to react with the highly electrophilic bromomethyl group, leading to solvolysis products. This reactivity should be a key consideration when selecting a solvent for reactions or purification.

Experimental Protocol for Determining Solubility

A precise and reproducible method for determining solubility is essential for process development and optimization. The following protocol is a self-validating system designed for a reactive compound like this compound.

Safety Precautions

This compound is a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[7][8][9][10] It is also a lachrymator and a respiratory sensitizer.[4][8][9][10] All handling must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11]

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (anhydrous grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution has reached equilibrium. A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature for a short period to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility measurements.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility as the concentration of this compound in the saturated solution, typically expressed in mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a multifaceted property that is crucial for its application in organic synthesis. This guide has provided a detailed overview of its solubility in common organic solvents, the chemical principles that govern this behavior, and a robust protocol for its experimental determination. By understanding and applying this knowledge, researchers can enhance the efficiency, reproducibility, and safety of their synthetic processes involving this important chemical intermediate.

References

-

LookChem. (n.d.). Cas 17201-43-3, 4-Cyanobenzyl bromide. Retrieved from [Link]

- Google Patents. (n.d.). KR101088892B1 - Method for preparing 4-cyano benzyl bromide.

-

PubChem. (n.d.). Bromobenzyl Cyanide. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Bromomethyl)benzonitrile. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Source URL not available)

- Unknown. (n.d.).

-

Royal Society of Chemistry. (n.d.). Investigating the solubility of lead halides | Class experiment. Retrieved from [Link]

- Unknown. (n.d.).

- Unknown. (2023). Solubility of Organic Compounds. (Source URL not available)

-

ICCVAM. (2003). Test Method Protocol for Solubility Determination. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

Sources

- 1. wap.guidechem.com [wap.guidechem.com]

- 2. Cas 17201-43-3,4-Cyanobenzyl bromide | lookchem [lookchem.com]

- 3. CAS 17201-43-3: 4-Cyanobenzyl bromide | CymitQuimica [cymitquimica.com]

- 4. 4-Cyanobenzyl bromide | 17201-43-3 | Benchchem [benchchem.com]

- 5. 4-Cyanobenzyl bromide | 17201-43-3 [chemicalbook.com]

- 6. KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 10. combi-blocks.com [combi-blocks.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Note: High-Purity Synthesis of 4-Cyanobenzoyl Bromide

Part 1: Strategic Analysis & Methodology

Executive Summary

4-Cyanobenzoyl bromide is a critical electrophilic building block used in the synthesis of liquid crystalline materials, functionalized polymers, and pharmaceutical intermediates. Unlike its chloride analog (4-cyanobenzoyl chloride), the bromide derivative offers enhanced reactivity in nucleophilic acyl substitutions and specific cross-coupling reactions.

This guide details a robust, scalable protocol for converting 4-cyanobenzoic acid to this compound. The method prioritizes anhydrous integrity to prevent hydrolysis of the sensitive acyl bromide moiety and selectivity to ensure the cyano group remains intact.

Synthetic Route Selection

Two primary pathways exist for acyl bromide synthesis:

-

Thionyl Bromide (

): Analogous to thionyl chloride. Pros: Gaseous byproducts ( -

Phosphorus Tribromide (

): The industry-standard reagent. Pros: Stable, high atom economy, and robust reactivity. Cons: Generates non-volatile phosphorous acid (

Decision: This protocol utilizes Phosphorus Tribromide (

Reaction Mechanism

The reaction proceeds via an initial nucleophilic attack of the carboxylic oxygen on the electrophilic phosphorus atom, displacing a bromide ion. This forms an activated acyloxyphosphonium intermediate. The liberated bromide ion then attacks the carbonyl carbon, expelling the phosphorus species and yielding the acyl bromide.

Critical Consideration: The cyano group (

Part 2: Detailed Experimental Protocol

Materials & Equipment

| Reagent | CAS | Equiv. | Role |

| 4-Cyanobenzoic Acid | 619-65-8 | 1.0 | Substrate |

| Phosphorus Tribromide | 7789-60-8 | 0.4* | Brominating Agent |

| Toluene (Anhydrous) | 108-88-3 | Solvent | Reaction Medium |

| Calcium Chloride | 10043-52-4 | N/A | Drying Tube Guard |

*Note: Stoichiometrically, 0.33 eq of

Apparatus:

-

Three-neck round-bottom flask (flame-dried).

-

Reflux condenser with

drying tube or -

Pressure-equalizing addition funnel.

-

Magnetic stir bar or mechanical stirrer.

-

Vacuum distillation setup (short-path).

-

Gas trap (neutralizing NaOH solution) for HBr fumes.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Assemble the glassware under a flow of dry nitrogen. Ensure all joints are greased and sealed to exclude atmospheric moisture.

-

Charge the flask with 4-cyanobenzoic acid (14.7 g, 100 mmol) .

-

Add anhydrous toluene (50 mL) . The acid will likely remain as a suspension; this is normal.

-

Connect the gas outlet to a trap containing 10% NaOH solution to neutralize HBr evolved during the reaction.

Step 2: Reagent Addition

-

Fill the addition funnel with Phosphorus Tribromide (10.8 g, 3.8 mL, 40 mmol) .

-

Begin stirring the toluene suspension vigorously.

-

Add the

dropwise over 15–20 minutes.-

Observation: A mild exotherm may occur. The suspension color may change as the reaction initiates.

-

Step 3: Reaction Phase

-

Heat the mixture to reflux (approx. 110°C) .

-

Maintain reflux for 3–4 hours .

-

Endpoint: The reaction is complete when the evolution of HBr gas ceases and the solid starting material has completely dissolved, resulting in a clear (often yellow/orange) solution.

-

-

Cool the reaction mixture to room temperature under nitrogen.

Step 4: Isolation & Purification

-

Decantation (Optional): If a viscous orange oil (phosphorous acid byproducts) separates at the bottom, carefully decant the supernatant toluene layer into a clean, dry flask.

-

Solvent Removal: Remove toluene under reduced pressure (rotary evaporator) at 40–50°C. Caution: Use a bump trap; the product hydrolyzes instantly in air.

-

Vacuum Distillation: Transfer the crude residue to a short-path distillation apparatus.

-

Distill under high vacuum (< 5 mmHg).

-

Fraction 1: Discard any remaining solvent or low-boiling impurities.

-

Fraction 2 (Product): Collect the main fraction. Based on the chloride analog, expect a boiling point range of 110–120°C at 2 mmHg (approximate).

-

-

Solidification: The distilled oil will solidify upon cooling. Store immediately in a desiccator or glovebox.

Quality Control (QC)

| Test | Expected Result | Interpretation |

| Appearance | White to off-white crystalline solid | Yellowing indicates free |

| IR Spectroscopy | Distinct from COOH (~1680 | |

| Melting Point | ~70–80°C (Estimated)* | Analogous to chloride (68-70°C); bromides often have similar or slightly higher MPs. |

| Solubility | Soluble in DCM, Toluene, THF | Reacts violently with water/alcohols. |

Part 3: Visualization & Workflows

Reaction Scheme & Mechanism

The following diagram illustrates the activation of the carboxylic acid by

Caption: Mechanistic pathway for the conversion of 4-cyanobenzoic acid to the acyl bromide using PBr3.

Experimental Workflow

This flowchart guides the researcher through the critical operational steps.

Caption: Operational workflow for the synthesis and purification of this compound.

Part 4: Safety & Handling

-

Corrosive Hazard: Acyl bromides are potent lachrymators and cause severe skin/eye burns. Handle only in a functioning fume hood.

-

HBr Evolution: The reaction generates hydrogen bromide gas. Ensure the trap is active (NaOH solution) to prevent corrosion of hood ductwork.

-

Water Reactivity: Violent reaction with water. Do not quench the reaction flask directly with water. Quench residual acyl bromide with cold isopropanol or tert-butanol before disposal.

-

Cyanide Stability: While the cyano group is stable under these conditions, avoid strong aqueous acids or bases during cleanup to prevent hydrolysis to toxic cyanide species or amides.

References

-

ChemicalBook. (2025). 4-Cyanobenzoyl chloride Properties and Melting Point Data. Retrieved from ChemicalBook (Analogous data source). Link

-

BenchChem. (2025). Synthesis of Acyl Bromides: Technical Guide. Retrieved from BenchChem. Link

-

National Institutes of Health (NIH). (2025). Phosphorus Tribromide Reactivity Profile. PubChem Compound Summary. Link

-

Organic Syntheses. General Methods for Acid Bromide Synthesis. Coll. Vol. 3, p. 714 (Analogous procedure for benzoyl bromides). Link

Application Note: 4-Cyanobenzoyl Bromide Acylation Protocols

Topic: 4-cyanobenzoyl bromide acylation reaction conditions Content Type: Detailed Application Notes and Protocols

Executive Summary & Critical Reagent Differentiation

CRITICAL WARNING: Before proceeding, verify the exact chemical structure required. There is a high frequency of nomenclature confusion between benzoyl (acyl) and benzyl (alkyl) halides in this class of compounds.

| Feature | This compound (Target of this Guide) | 4-Cyanobenzyl Bromide (Common Confusant) |

| Structure | Ar-CO-Br (Acyl Bromide) | Ar-CH₂-Br (Alkyl Bromide) |

| Reactivity | Acylation (Forms Ketones, Amides, Esters) | Alkylation (Forms C-N, C-O, C-C bonds via Sₙ2) |

| CAS No. | Not commonly listed (often in situ generated) | 17201-43-3 |

| Primary Use | Friedel-Crafts acylation; Coupling with hindered amines. | Synthesis of 4-cyanobenzylamines/ethers. |

This guide specifically details protocols for the ACYL BROMIDE (this compound). If you intend to perform an alkylation (attaching a

Reagent Profile: Why Use this compound?

This compound is an aggressive electrophile, significantly more reactive than its chloride analog (4-cyanobenzoyl chloride, CAS 6068-72-0). The bromide leaving group is weaker basic and more labile, facilitating faster addition-elimination cycles.

Key Applications:

-

Sterically Hindered Substrates: Acylation of bulky amines or tertiary alcohols where the chloride fails or requires forcing conditions.

-

Deactivated Aromatics: Friedel-Crafts acylation of electron-poor rings where the acyl chloride/Lewis Acid complex is insufficiently electrophilic.

-

Low-Temperature Processing: Allows reactions to proceed at -78°C to 0°C to preserve sensitive functional groups elsewhere in the molecule.

Preparation of this compound (In Situ)

Since this compound is moisture-sensitive and rarely available as a shelf-stable catalog item, it is best prepared immediately prior to use from 4-cyanobenzoic acid.

Protocol A: Synthesis from 4-Cyanobenzoic Acid

Reaction:

-

Setup: Flame-dried 100 mL round-bottom flask (RBF), magnetic stir bar, N₂ inlet, and addition funnel.

-

Reagents:

-

4-Cyanobenzoic acid (10 mmol, 1.47 g)

-

Phosphorus tribromide (

) (4 mmol, 0.38 mL) – Slight excess of bromide source. -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene (20 mL).

-

-

Procedure:

-

Suspend the acid in DCM under N₂.

-

Cool to 0°C in an ice bath.

-

Add

dropwise over 10 minutes. -

Allow to warm to Room Temperature (RT) and stir for 2–4 hours. The suspension should clear as the acid converts to the acyl bromide.

-

Isolation (Optional): Remove solvent under reduced pressure (Schlenk line) to obtain the crude yellow oil/solid. For most applications, use the fresh solution directly in the next step to avoid hydrolysis.

-

Acylation Protocols

Protocol B: N-Acylation (Synthesis of Amides)

Target: Coupling with a secondary amine (e.g., Morpholine, Piperidine) or hindered primary amine.

Materials:

-

Crude this compound (approx. 10 mmol from Protocol A).

-

Amine substrate (10 mmol).

-

Base: Triethylamine (TEA) or

-Diisopropylethylamine (DIPEA) (12–15 mmol). -

Solvent: Anhydrous DCM or THF.

Step-by-Step:

-

Preparation: Dissolve the amine and base in 20 mL anhydrous DCM in a separate flask. Cool to 0°C.[1]

-

Addition: Transfer the this compound solution (in DCM) via cannula or syringe into the amine solution dropwise over 15 minutes.

-

Note: The reaction is highly exothermic. Maintain temperature < 5°C.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by TLC (the bromide is consumed rapidly; usually < 1 hour).

-

Workup:

-

Quench with saturated

(aq). -

Extract with DCM (

). -

Wash organics with 1M HCl (to remove unreacted amine) and Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallization (EtOH/Heptane) or Flash Chromatography.

Protocol C: Friedel-Crafts Acylation (C-Acylation)

Target: Acylation of Benzene or activated arenes (e.g., Anisole, Toluene).

Materials:

-

This compound (10 mmol).

-

Arene substrate (10 mmol) (or used as solvent if liquid).

-

Catalyst: Aluminum Bromide (

) or Aluminum Chloride (-

Expert Tip: Use

to prevent halogen exchange, though

-

-

Solvent: 1,2-Dichloroethane (DCE) or Nitromethane.

Step-by-Step:

-

Catalyst Complex: In a dry flask, suspend

in DCE (15 mL) at 0°C. -

Acylium Formation: Add the this compound solution dropwise. Stir for 15 mins. The mixture may turn dark/orange, indicating acylium ion formation.

-

Substrate Addition: Add the arene substrate dropwise.

-

Heating:

-

Activated substrates (Anisole): Stir at RT for 2–4 hours.

-

Deactivated substrates (Benzene/Chlorobenzene): Reflux (80°C) for 4–12 hours.

-

-

Quench: Carefully pour the reaction mixture onto ice/HCl mixture. Caution: Violent hydrolysis of aluminum salts.

-

Workup: Extract with DCM, wash with water and brine. Dry and concentrate.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield (Hydrolysis) | Moisture in solvent/gas lines. | Acyl bromides hydrolyze 10x faster than chlorides. Use freshly distilled solvents and maintain strict |

| Unreacted Acid Found | Incomplete formation of bromide.[2] | Increase reaction time with |

| Dark Tarry Product | Polymerization or decomposition. | The cyano group can be sensitive to strong Lewis acids at high heat. Lower the temperature in Protocol C or switch to milder Lewis acids ( |

| Halogen Exchange | Use of Chloride sources.[1][2][3][4][5] | If using |

Visual Workflows (Graphviz)

Caption: Decision tree for selecting and utilizing this compound for specific synthetic outcomes.

References

- Acyl Bromide Synthesis:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedure for acyl bromides using PBr3).

-

Friedel-Crafts Methodology: Olah, G. A.[2][4] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.

-

Reactivity Comparison (Cl vs Br): Journal of the Chemical Society, Perkin Transactions 2. "Kinetics of the reaction of benzoyl halides with anilines."

-

4-Cyanobenzyl Bromide (Differentiation): Sigma-Aldrich (Merck) Product Specification for CAS 17201-43-3.

-

Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[6] Tetrahedron, 61(46), 10827-10852.

Sources

- 1. Amide Synthesis [fishersci.dk]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. hepatochem.com [hepatochem.com]

Application Note: High-Efficiency Amide Coupling Using 4-Cyanobenzoyl Bromide

[1]

Part 1: Strategic Abstract & Chemical Profile

Executive Summary

The formation of amide bonds is a cornerstone of medicinal chemistry. While 4-cyanobenzoyl chloride is a standard reagent, 4-cyanobenzoyl bromide represents a specialized "power tool" for difficult couplings.[1] The synergy between the electron-withdrawing cyano group (-CN) at the para position and the high leaving-group ability of the bromide ion makes this reagent significantly more electrophilic than its chloride counterpart.

This guide details the protocol for using this compound to acylate weak nucleophiles (e.g., electron-deficient anilines) or sterically hindered amines, where standard acid chlorides or coupling reagents (EDC/HATU) fail.[1]

Chemical Identity & Critical Distinction

CRITICAL WARNING: Do not confuse This compound (Acylating agent) with 4-Cyanobenzyl bromide (Alkylating agent).[1] These are distinct compounds with different CAS numbers and reactivities.

| Property | This compound (Target) | 4-Cyanobenzyl Bromide (Common Confusion) |

| Structure | ||

| Reactivity | Forms Amides (Acylation) | Forms Amines (Alkylation) |

| CAS | 18600-51-0 | 17201-43-3 |

| Moisture Sensitivity | Extreme (Hydrolyzes rapidly to acid) | Moderate |

| Primary Use | Coupling with deactivated amines | Introduction of cyanobenzyl group |

Part 2: Mechanistic Insight & Rationale[1]

Why Choose the Bromide?

The decision to use this compound is driven by two factors:

-

Electronic Activation: The para-cyano group is strongly electron-withdrawing (Hammett

).[1] This pulls electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] -

Leaving Group Lability: The C-Br bond is longer and weaker than the C-Cl bond.[1] Bromide is a better leaving group (

of

Reaction Mechanism

The following diagram illustrates the enhanced electrophilicity and the pathway to amide formation.

Figure 1: Mechanistic pathway highlighting the inductive activation by the cyano group and the elimination of the bromide leaving group.

Part 3: Experimental Protocol

Materials & Equipment

-

Reagent: this compound (Commercial or synthesized in situ).[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Note: Must be dried over molecular sieves.

-

Base: Pyridine (mild, acts as solvent/base) or Triethylamine (TEA) / Diisopropylethylamine (DIPEA).[1]

-

Atmosphere: Argon or Nitrogen balloon (Strictly anhydrous).[1]

Protocol A: Standard Coupling (Commercial Reagent)

Use this protocol if you have isolated this compound.[1]

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and cool under argon flow.

-

Amine Solubilization: Add the amine (1.0 equiv) and anhydrous base (1.2 - 1.5 equiv) to the flask. Dissolve in anhydrous DCM (0.2 M concentration relative to amine).[1]

-

Reagent Addition:

-

Cool the solution to

(ice bath). -

Dissolve this compound (1.1 equiv) in a separate vial with minimal anhydrous DCM.

-

Add the acid bromide solution dropwise to the amine mixture over 5-10 minutes. Caution: Exothermic.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (RT). Stir for 1-3 hours.

-

Validation: Monitor by TLC (check for disappearance of amine) or LC-MS (mass shift:

).[1]

-

-

Quench: Add saturated aqueous

(5 mL) and stir vigorously for 10 minutes to hydrolyze excess acid bromide.

Protocol B: In Situ Generation (From Acid)

Use this protocol if the bromide is unavailable or hydrolyzed. This generates the acid bromide fresh.

-

Activation: In a dried RBF, suspend 4-cyanobenzoic acid (1.0 equiv) in anhydrous DCM.

-

Bromination: Add Phosphorus Tribromide (

, 0.4 equiv) or Thionyl Bromide (-

Catalyst: Add 1 drop of dry DMF to catalyze the reaction.

-

-

Reflux: Heat to mild reflux (

) for 1-2 hours until the solution becomes clear (indicating acid consumption). -

Coupling: Cool to

. Add the target amine (0.9 equiv) and base (2.0 equiv) slowly. Note: We use slight excess of acid bromide here to ensure full conversion of the valuable amine.

Workup & Isolation[1]

-

Extraction: Transfer the mixture to a separatory funnel. Dilute with DCM.

-

Washing: Wash sequentially with:

-

Drying: Dry organic layer over

, filter, and concentrate in vacuo.

Part 4: Workflow Visualization

Figure 2: Step-by-step experimental workflow for amide coupling.

Part 5: Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of reagent | Ensure solvent is dry (Karl Fischer < 50 ppm).[1] Use fresh reagent or generate in situ. |

| Precipitate forms immediately | Amine hydrobromide salt | This is normal.[1] Ensure efficient stirring. The base will eventually free the amine. |

| Starting Material Remains | Amine is too unreactive | Switch solvent to 1,2-dichloroethane (DCE) and heat to |

| Side Products | Nitrile hydrolysis | Avoid strong aqueous acids or bases during workup.[1] The 4-CN group can hydrolyze to amide/acid under harsh conditions.[1] |

Part 6: References

-

Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][4][5][6] Tetrahedron, 61(46), 10827-10852.[1] [1]

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] [1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group). [1]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12217345, this compound.[1] [1]

Sources

- 1. 4-(Bromomethyl)benzonitrile | C8H6BrN | CID 86996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents [patents.google.com]

- 4. Amide synthesis by acylation [organic-chemistry.org]

- 5. hepatochem.com [hepatochem.com]

- 6. Amide Synthesis [fishersci.co.uk]

Application Notes & Protocols: Synthesis of 4-Cyanobenzoyl Esters via Acid Bromide Acylation

Abstract

This technical guide provides a comprehensive framework for the synthesis of 4-cyanobenzoyl esters through the acylation of alcohols with 4-cyanobenzoyl bromide. The 4-cyanobenzoyl moiety is a valuable functional group in organic synthesis, often employed as a protecting group for alcohols or as an intermediate in the development of pharmaceuticals and functional materials. The use of highly reactive acid bromides offers a rapid and efficient route to these esters. This document details the underlying reaction mechanism, provides a robust step-by-step experimental protocol, outlines critical safety considerations, and presents a troubleshooting guide to support researchers in achieving high-yield, high-purity synthesis.

Introduction: The Strategic Value of 4-Cyanobenzoyl Esters

The esterification of alcohols is a fundamental transformation in organic chemistry. Among the myriad of ester derivatives, 4-cyanobenzoyl esters are of particular interest due to the unique electronic properties conferred by the para-cyano group. This electron-withdrawing group enhances the stability of the ester linkage under certain conditions while providing a spectroscopic handle (via IR and NMR) for characterization. Furthermore, the cyano group can be a precursor for other functional groups, such as amines or carboxylic acids, adding to its synthetic versatility.

The 4-cyanobenzoyl group serves as an effective protecting group for alcohols. Its stability to various reaction conditions, coupled with specific deprotection strategies, makes it a valuable tool in multi-step synthesis.[1] The direct acylation of an alcohol with an acid halide, such as this compound or the more commonly used 4-cyanobenzoyl chloride, is a highly effective method for ester formation.[2] This route is favored over Fischer esterification for its speed and irreversible nature, which drives the reaction to completion and often results in higher yields.[2][3]

This guide focuses on the use of this compound, a highly reactive acylating agent, to ensure a rapid and efficient conversion.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of esters from acid halides and alcohols proceeds via a classic nucleophilic acyl substitution pathway.[4] The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen bromide (HBr) byproduct, which would otherwise protonate the alcohol and the basic catalyst, halting the reaction.[4]

The mechanism unfolds in three key steps:

-

Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the this compound. This forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The carbonyl double bond reforms, leading to the expulsion of the bromide ion, which is an excellent leaving group.

-

Deprotonation: The added base (e.g., pyridine) removes the proton from the oxonium ion, yielding the final 4-cyanobenzoyl ester product and pyridinium bromide.

Caption: Mechanism of ester formation via nucleophilic acyl substitution.

Experimental Application & Protocol

This section provides a detailed protocol for the synthesis of a generic 4-cyanobenzoyl ester from a primary or secondary alcohol.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Alcohol (Substrate) | Anhydrous | Sigma-Aldrich | Must be free of water. Dry over molecular sieves if necessary. |

| This compound | ≥97% | TCI Chemicals | Highly reactive and moisture-sensitive. Handle under inert gas. |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Use a dry, non-protic solvent. |

| Pyridine | Anhydrous | Acros Organics | Acts as a base to scavenge HBr. Store over KOH. |

| 1 M Hydrochloric Acid (HCl) | ACS Grade | VWR | For aqueous workup. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | VWR | For aqueous workup. |

| Brine (Saturated NaCl) | ACS Grade | VWR | For aqueous workup. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | EMD Millipore | For drying the organic layer. |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |

| Round-bottom flask, septa, needles | - | - | All glassware must be oven or flame-dried before use. |

| Magnetic stirrer and stir bar | - | - | - |

| Inert gas supply (Nitrogen or Argon) | High Purity | - | For maintaining an anhydrous atmosphere. |

Step-by-Step Synthesis Protocol

Safety First: This reaction must be performed in a certified chemical fume hood. This compound is a lachrymator and is corrosive.[5][6][7] Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

-

Reaction Setup:

-

Place a magnetic stir bar into a flame-dried, two-neck round-bottom flask.

-

Seal the flask with rubber septa and allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

-

Reagent Addition:

-

In the flask, dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Add anhydrous pyridine (1.2 eq.) to the solution via syringe.

-

Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the acylation.

-

-

Acylation Reaction:

-

Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM in a separate, dry flask under an inert atmosphere.

-

Slowly add the this compound solution to the stirring, cooled alcohol solution dropwise via a syringe over 10-15 minutes.

-

A precipitate (pyridinium bromide) will likely form immediately.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Develop the TLC plate in an appropriate solvent system (e.g., 20% ethyl acetate in hexanes). The product spot should be less polar than the starting alcohol. The reaction is complete when the alcohol spot is no longer visible.

-

-

Aqueous Workup:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x volume of pyridine used) to remove excess pyridine.

-

Saturated NaHCO₃ solution (1 x volume) to neutralize any remaining acid.

-

Brine (1 x volume) to reduce the solubility of organic material in the aqueous layer.

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the MgSO₄ and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be performed to yield the pure 4-cyanobenzoyl ester.[8]

-

Caption: Workflow for the synthesis of 4-cyanobenzoyl esters.

Safety and Handling

Handling acyl halides requires strict adherence to safety protocols due to their high reactivity and hazardous nature.

-

This compound: This reagent is highly corrosive and causes severe skin burns and eye damage.[5][7] It is also a lachrymator (induces tearing) and is harmful if inhaled or swallowed. It reacts violently with water and other protic solvents. Always handle in a fume hood under an inert atmosphere.[5]

-

Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed or inhaled and can cause skin irritation. It is also a suspected mutagen and carcinogen.

-

Dichloromethane (DCM): A volatile solvent that is a suspected carcinogen. Avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): At a minimum, chemical safety goggles, a flame-retardant lab coat, and heavy-duty nitrile or neoprene gloves are mandatory.

In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention. In case of inhalation, move to fresh air immediately.[9]

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Wet reagents or solvent (hydrolysis of acid bromide).- Impure starting alcohol.- Insufficient base. | - Ensure all reagents and solvents are anhydrous.- Purify the alcohol before use.- Use at least 1.1-1.2 equivalents of pyridine or another base. |

| Incomplete Reaction | - Insufficient reaction time.- Low reactivity of a sterically hindered alcohol. | - Allow the reaction to run longer, monitoring by TLC.- For hindered alcohols, consider heating the reaction or adding a catalyst like DMAP (4-dimethylaminopyridine). |

| Formation of Side Products | - Reaction temperature too high.- Presence of diol or other poly-functional starting material. | - Maintain a low temperature (0 °C) during the addition of the acid bromide.- Use protecting group strategies if the substrate has multiple reactive sites. |

| Difficult Purification | - Pyridinium salt co-eluting with the product.- Product is an oil that won't crystallize. | - Ensure thorough aqueous workup with 1M HCl to remove all pyridine-based salts.- If the product is an oil, ensure it is pure by NMR; chromatography is the best purification method. |

References

- Google Patents. WO2021209377A1 - A process for the preparation of 4-cyanobenzoyl chlorides.

- Google Patents. US4315868A - Process for the preparation of α-cyanobenzyl esters.

-

Chemistry LibreTexts. Preparation of Esters. (2023-01-22). Available at: [Link]

-

Organic Syntheses. Procedure for the preparation of related ester compounds. Available at: [Link]

-

European Patent Office. EP 0989115 A2 - Process for producing cyanobenzoic acid derivatives. (1999-09-23). Available at: [Link]

-

Organic Chemistry Portal. Ester synthesis by esterification. Available at: [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). Available at: [Link]

-

IISTE. Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. (2013). Available at: [Link]

-

JoVE. Video: Acid Halides to Esters: Alcoholysis. (2025-05-22). Available at: [Link]

- Google Patents. KR101088892B1 - Method for preparing 4-cyano benzyl bromide.

-

Synthetic Communications. A New Approach to the Cyanoacetic Ester Synthesis. Available at: [Link]

-

Chemistry LibreTexts. 2.8: Acid Halides for Ester Synthesis. (2021-05-22). Available at: [Link]

-

Chemguide. esterification - alcohols and carboxylic acids. Available at: [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids. Available at: [Link]

-

ResearchGate. 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. Available at: [Link]

-

ResearchGate. An Improved Procedure for the Preparation of p‐Cyanobenzoic Acids. (2025-08-07). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Video: Acid Halides to Esters: Alcoholysis [jove.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. combi-blocks.com [combi-blocks.com]

- 8. KR101088892B1 - Method for preparing 4-cyano benzyl bromide - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

Application Note: High-Efficiency Synthesis of 4-Cyanobenzamides via 4-Cyanobenzoyl Bromide

Executive Summary & Strategic Rationale

The formation of amide bonds is the single most common reaction in medicinal chemistry. While 4-cyanobenzoyl chloride is the standard reagent for introducing the 4-cyanobenzamide moiety, it often fails or requires forcing conditions (high heat, extended time) when reacting with sterically hindered or electron-deficient amines (e.g., anilines with EWGs).

4-Cyanobenzoyl bromide represents a "super-active" alternative. The bromide ion (

When to use this protocol:

-

Low Nucleophilicity: When the amine is an aniline with electron-withdrawing groups (e.g.,

, -

Steric Bulk: When the amine is secondary or adjacent to bulky substituents (e.g., tert-butyl groups).

-

Speed: When rapid kinetics are required to outcompete side reactions.

Mechanistic Insight: Nucleophilic Acyl Substitution

The reaction proceeds via a classical addition-elimination mechanism. However, the distinct advantage of the acid bromide lies in the rate of the second step (elimination).

Reaction Pathway[1]

-

Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, expelling the bromide ion. Because the

bond is weaker and longer than the -

Deprotonation: The base (B) removes the proton from the nitrogen, driving the equilibrium forward and preventing the formation of unreactive ammonium salts.

Figure 1: Mechanistic pathway of amide formation. The lability of the C-Br bond facilitates the rapid collapse of the tetrahedral intermediate.

Experimental Protocol: The Anhydrous Method

Safety Warning: this compound is a lachrymator and corrosive. It reacts violently with water to release HBr gas. All operations must be performed in a fume hood.

Materials & Reagents[1][2]

| Component | Specification | Role |

| Substrate | Primary or Secondary Amine (1.0 equiv) | Nucleophile |

| Reagent | This compound (1.1 – 1.2 equiv) | Electrophile |

| Solvent | Dichloromethane (DCM) or THF (Anhydrous) | Reaction Medium |

| Base | Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv) | Acid Scavenger |

| Catalyst | DMAP (0.1 equiv) | Optional: Acyl transfer catalyst for very difficult amines |

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and cool under inert atmosphere (

or -

Solvation: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).

-

Base Addition: Add DIPEA (1.5 mmol) via syringe.

-

Note: If the amine is an HCl salt, increase DIPEA to 2.5 mmol.

-

-

Cooling: Submerge the flask in an ice-water bath (

). -

Reagent Addition: Dissolve This compound (1.1 mmol) in a minimal amount of DCM (1 mL) and add dropwise to the stirring amine solution.

-

Critical: Do not add solid directly; local high concentrations can cause impurities.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT).

-

Time: Typically 30 mins – 2 hours. Monitor by TLC or LCMS.

-

-

Quench: Once complete, add saturated

(5 mL) and stir vigorously for 10 minutes to hydrolyze excess acid bromide.

Workup & Purification[1]

-

Extraction: Dilute with DCM (20 mL) and separate the organic layer.

-

Acid Wash: Wash organic layer with 1M HCl (2 x 10 mL).

-

Purpose: Removes unreacted amine and DIPEA.

-

Exception: Do not use if your product contains a basic heterocycle (e.g., pyridine, imidazole).

-

-

Base Wash: Wash organic layer with Sat.

(2 x 10 mL).-

Purpose: Removes 4-cyanobenzoic acid byproduct.

-

-

Drying: Dry over

, filter, and concentrate in vacuo. -

Purification: Most products are pure enough for use. If necessary, recrystallize from EtOH/Water or purify via flash chromatography (Hexanes/EtOAc).

Figure 2: Operational workflow for the anhydrous acylation protocol.

Troubleshooting & Optimization Guide

Common Failure Modes

| Observation | Diagnosis | Corrective Action |